

An In-Depth Technical Guide to Tetrahydroamentoflavone: Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Tetrahydroamentoflavone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of **Tetrahydroamentoflavone**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Structure and Stereochemistry

Tetrahydroamentoflavone is a biflavonoid, a class of natural products formed by the dimerization of two flavonoid units. Specifically, it is a hydrogenated derivative of amentoflavone. The core structure consists of two flavanone moieties linked by a C-C bond.

The most commonly cited stereoisomer is (2S,2"S)-**Tetrahydroamentoflavone**. The designation "(2S,2"S)" refers to the absolute configuration at the two chiral centers, C2 and C2", located in the C-rings of the two flavanone units. The "S" configuration at these stereocenters is determined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents at these chiral carbons is crucial for the molecule's biological activity and its interaction with target enzymes and receptors.

Chemical Structure of (2S,2"S)-Tetrahydroamentoflavone:



Note: This is a simplified 2D representation. The actual 3D conformation is more complex.

Physicochemical and Spectroscopic Data

Quantitative data for (2S,2"S)-**Tetrahydroamentoflavone** is summarized in the table below. This information is critical for its identification, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C30H22O10	
Molecular Weight	542.49 g/mol	_
UV λmax (MeOH)	289 nm, 203 nm	[1]
IR νmax (KBr) cm ^{−1}	3306, 1625, 1494, 1447, 1352, 1250, 1170, 1085, 825	[1]
ESI-MS [M+H]+	m/z 543	[1]
ESI-MS [M-H] ⁻	m/z 541	[1]
Circular Dichroism (CD) (MeOH)	[Δε]301 +7.33, [Δε]276 -6.65	[1]

Biological Activity: Xanthine Oxidase Inhibition

(2S,2"S)-**Tetrahydroamentoflavone** has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism and is a key target in the treatment of gout and hyperuricemia.

Activity	IC ₅₀ Value	K _i Value	Reference
Xanthine Oxidase Inhibition	92 nM	0.982 μΜ	

Experimental Protocols



Isolation and Characterization of (2S,2"S)-Tetrahydroamentoflavone (General Workflow)

The isolation of **Tetrahydroamentoflavone** from plant sources typically involves a multi-step process of extraction and chromatographic separation. While a specific protocol for this compound is not readily available, a general workflow can be outlined.



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General workflow for the isolation and characterization of **Tetrahydroamentoflavone**.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a detailed method for determining the inhibitory activity of **Tetrahydroamentoflavone** against xanthine oxidase.

Materials:

- Xanthine Oxidase (from bovine milk)
- Xanthine
- Potassium Phosphate Buffer (pH 7.5)
- (2S,2"S)-**Tetrahydroamentoflavone** (Test Compound)
- Allopurinol (Positive Control)
- DMSO (for dissolving compounds)
- 96-well microplate
- Microplate reader

Procedure:



· Preparation of Reagents:

- Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
- Prepare a stock solution of xanthine in the same buffer.
- Prepare stock solutions of Tetrahydroamentoflavone and allopurinol in DMSO. Further dilute with buffer to desired concentrations.

Assay Mixture Preparation:

- In a 96-well plate, add 50 μL of the test compound solution (or buffer for control).
- Add 130 μL of potassium phosphate buffer.
- Add 20 μL of xanthine oxidase solution.
- Incubate the mixture at 25°C for 15 minutes.

Initiation of Reaction:

Add 50 μL of xanthine solution to each well to start the reaction.

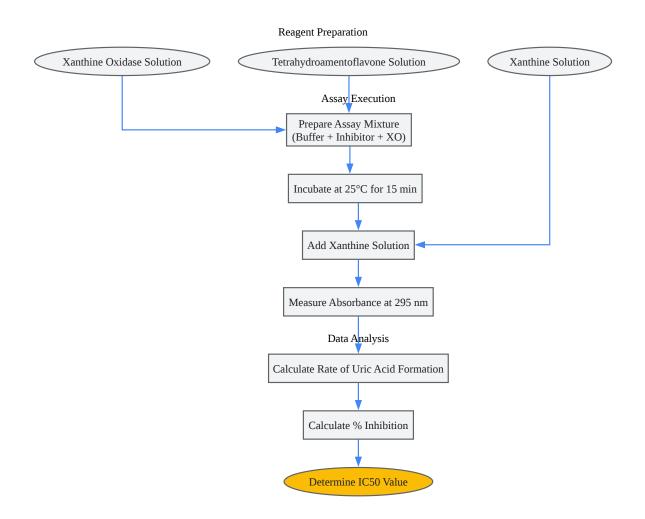
Measurement:

 Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) at regular intervals for a set period using a microplate reader.

Calculation of Inhibition:

- The rate of uric acid formation is determined from the change in absorbance over time.
- The percentage of inhibition is calculated using the following formula: % Inhibition =
 [(Activity of control Activity of test) / Activity of control] x 100
- The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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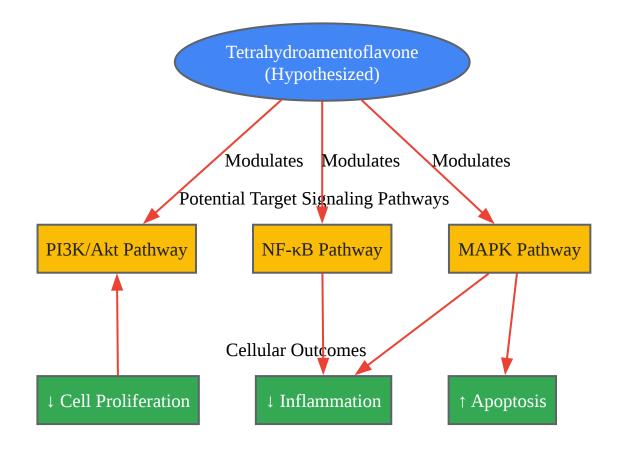
Workflow for the in vitro xanthine oxidase inhibition assay.



Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by **Tetrahydroamentoflavone**. However, research on its parent compound, amentoflavone, and other flavonoids suggests potential interactions with key cellular signaling cascades involved in inflammation, apoptosis, and cell proliferation. Amentoflavone has been shown to influence pathways such as NF-kB, MAPK, and PI3K/Akt.[2] It is plausible that **Tetrahydroamentoflavone** may exert its biological effects through similar mechanisms, although this requires experimental validation.

Below is a generalized diagram of a signaling pathway commonly affected by flavonoids, which may be relevant for future studies on **Tetrahydroamentoflavone**.



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Hypothesized signaling pathways potentially modulated by **Tetrahydroamentoflavone**.



Disclaimer: The signaling pathway diagram is a generalized representation based on the activities of related flavonoids. Direct experimental evidence for the effect of **Tetrahydroamentoflavone** on these specific pathways is currently limited. Further research is required to elucidate its precise molecular mechanisms of action.

This technical guide provides a foundational understanding of **Tetrahydroamentoflavone** for scientific and drug development professionals. The compiled data and protocols are intended to facilitate further research and exploration of this promising natural compound.

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References

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